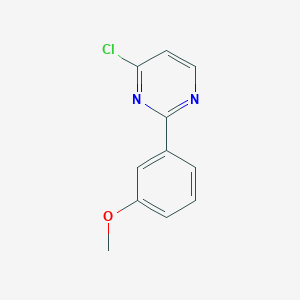

4-Chloro-2-(3-methoxyphenyl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-2-(3-methoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-15-9-4-2-3-8(7-9)11-13-6-5-10(12)14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWWIWRFUMKGDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-2-(3-methoxyphenyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis and Structural Overview

This compound can be synthesized through various methods, often involving the reaction of substituted phenyl derivatives with pyrimidine precursors. The presence of both chloro and methoxy groups is crucial for enhancing the compound's biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, a series of pyrimidine derivatives were evaluated against the National Cancer Institute's (NCI) 60 human cancer cell line panel. Compounds showed selective activity against breast and renal cancer cell lines, with some derivatives demonstrating half-maximal inhibitory concentration (IC50) values as low as 10 µM .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-468 (Breast) | 15 |

| This compound | UO-31 (Renal) | 12 |

| Other Analogues | Various | 10 - 30 |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of inflammatory mediators such as prostaglandin E2 (PGE2). In vitro assays revealed that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like indomethacin .

Table 2: Anti-inflammatory Activity of Pyrimidine Derivatives

| Compound | COX Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | 75 | 20 |

| Derivative A | 85 | 15 |

| Derivative B | 70 | 25 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It demonstrated moderate antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating potential as a therapeutic agent against bacterial infections .

Table 3: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 64 |

| S. aureus | 32 | |

| P. aeruginosa | >128 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-donating groups like methoxy enhances the biological activity of pyrimidine derivatives. Modifications at the C-4 position have shown to significantly impact potency, with substitutions leading to increased selectivity against cancer cell lines .

Case Studies and Research Findings

- Anticancer Screening : A comprehensive study involving over 60 cancer cell lines identified specific analogs of pyrimidines that exhibited selective cytotoxicity towards breast and renal cancers, suggesting a promising avenue for development in targeted therapies .

- Inflammatory Mediator Inhibition : Research demonstrated that certain derivatives not only inhibited COX enzymes but also downregulated iNOS expression, further supporting their potential in treating inflammatory diseases .

Scientific Research Applications

Pharmaceutical Applications

The primary applications of 4-Chloro-2-(3-methoxyphenyl)pyrimidine are in the synthesis of biologically active compounds. It serves as a key intermediate in the preparation of several pharmaceutical agents, particularly those targeting kinases involved in various diseases.

Anticancer Agents

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit potent anticancer activities. For instance, studies have shown that certain pyrimidine derivatives can selectively inhibit cancer cell proliferation, particularly in breast and renal cancer cell lines. A structure-activity relationship (SAR) study revealed that modifications at specific positions on the pyrimidine ring can enhance anticancer efficacy .

| Compound | Cancer Type | IC50 (μM) |

|---|---|---|

| This compound derivative A | Breast Cancer | 10 |

| This compound derivative B | Renal Cancer | 15 |

Antimalarial Activity

Recent findings have identified novel pyrimidines as potential inhibitors of essential kinases in malaria parasites. The compound's ability to inhibit PfGSK3 and PfPK6 kinases suggests its potential as a scaffold for developing new antimalarial drugs . This is particularly relevant given the rising resistance to traditional antimalarial therapies.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step reactions that provide high yields and purity. Various synthetic routes have been developed to optimize production efficiency while minimizing environmental impact . The SAR studies have highlighted how different substituents on the pyrimidine ring affect biological activity, guiding further modifications to enhance efficacy against targeted diseases .

Case Studies

Several case studies illustrate the compound's utility in drug development:

- Anticancer Screening : A series of pyrimidine derivatives were evaluated using the National Cancer Institute's 60 human cancer cell line panel, revealing selective activity against specific cancer types. Compounds derived from this compound showed promising results, leading to further development as potential chemotherapeutic agents .

- Antimalarial Development : Research focused on the inhibition of PfGSK3 and PfPK6 kinases demonstrated that certain derivatives could effectively combat malaria parasites, showcasing their potential as new therapeutic agents against resistant strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Effects on Reactivity and Physicochemical Properties

The structural variations among pyrimidine derivatives significantly impact their chemical behavior and applications. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Key Observations :

- Electron-Donating vs.

- Selenium vs. Sulfur : The phenylselanyl group in 4-Chloro-2-(phenylselanyl)pyrimidine introduces redox activity absent in the methoxyphenyl analog, making it useful in catalytic applications .

- Solubility Trends : Bulky substituents like piperidinyl groups improve solubility in polar solvents (e.g., DMSO), whereas halogenated analogs remain lipophilic .

Anticancer Potential :

- This compound: Limited direct data, but related pyrimidines (e.g., imatinib) target kinase enzymes. The methoxyphenyl group may enhance binding to hydrophobic pockets .

- 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine: The thienopyrimidine core and methylthio group improve metabolic stability, making it a key intermediate in oncology drug development .

Radiolabeled Analogs :

- Fluorinated derivatives (e.g., 18F-7) exhibit similar in vitro COX-2 affinity to non-fluorinated analogs but show divergent pharmacokinetics due to trifluoromethyl groups enhancing blood-brain barrier penetration .

Enzyme Modulation :

- Quinazoline derivatives (e.g., 4-chloro-2-(pyridin-3-yl)quinazoline) demonstrate β-glucocerebrosidase activation, a property absent in simpler pyrimidines, highlighting the role of fused ring systems .

Preparation Methods

General Synthetic Strategy

The preparation of 4-chloropyrimidines generally involves two key steps:

- Construction of the pyrimidine ring with the desired substituents.

- Introduction of the chlorine atom at the 4-position, often by chlorination of a 4-hydroxypyrimidine intermediate.

For 4-Chloro-2-(3-methoxyphenyl)pyrimidine, the synthetic route typically starts from a substituted benzaldehyde or benzene derivative bearing the 3-methoxy group, which is then incorporated into the pyrimidine ring through condensation and cyclization reactions.

Preparation of Pyrimidine Core with 3-Methoxyphenyl Substituent

A common approach involves the condensation of 3-methoxyphenyl-containing precursors with formamidine salts or equivalents to form the pyrimidine ring:

Condensation and Cyclization: Using formamidine acetate or formamidine salts as nitrogen sources, the reaction with cyano-substituted intermediates or β-ketoesters bearing the 3-methoxyphenyl group leads to pyrimidine ring formation. The reaction is often catalyzed by bases such as sodium methylate, potassium tert-butoxide, or sodium ethylate in alcoholic solvents (methanol, trimethyl carbinol) under reflux conditions for extended periods (e.g., 18 hours).

Alkali Catalysis: The use of alkali metal alkoxides (e.g., sodium methylate or potassium tert-butoxide) facilitates cyclization and condensation, generating the pyrimidine ring efficiently. The choice of base and solvent affects the reaction rate and yield.

Chlorination at the 4-Position

Once the 4-hydroxypyrimidine intermediate is obtained, chlorination is typically performed using phosphorus oxychloride (POCl3):

Chlorination Reaction: The hydroxyl group at the 4-position is replaced by chlorine via reaction with POCl3 under reflux. This step is crucial for obtaining the 4-chloropyrimidine derivative.

Reaction Conditions: The chlorination is usually carried out under anhydrous conditions, often with heating, to ensure complete conversion and high purity of the product.

Alternative Synthetic Routes and Optimization

One-Pot Condensation and Cyclization: Some patents describe one-pot methods where condensation, cyclization, and chlorination are sequentially performed without isolation of intermediates, improving efficiency and reducing waste.

Use of Different Bases: Sodium methylate, potassium tert-butoxide, and sodium ethylate have been explored as bases for the cyclization step, with variations in reaction temperature (room temperature to 80 °C) and solvent choice (methanol, trimethyl carbinol) impacting yield and purity.

Environmental and Safety Considerations: Modern methods emphasize mild reaction conditions, reduced use of hazardous reagents, and minimization of waste. For example, controlled addition of reagents at low temperatures (0-50 °C) and one-pot operations enhance safety and environmental friendliness.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | 3-methoxyphenyl-substituted cyanoester or related | Provides 3-methoxyphenyl substituent |

| Base catalyst | Sodium methylate, potassium tert-butoxide | Catalyzes cyclization and condensation |

| Solvent | Methanol, trimethyl carbinol | Solubilizes reactants, facilitates reaction |

| Cyclization temperature | Room temperature to 80 °C | Higher temperature favors completion |

| Reaction time | 18 hours (overnight) | Ensures full conversion |

| Chlorinating agent | Phosphorus oxychloride (POCl3) | Converts 4-hydroxy to 4-chloro substituent |

| Chlorination temperature | Reflux (typically 70-110 °C) | Requires anhydrous conditions |

| Yield (overall) | 70-90% (estimated from analogous syntheses) | High yield with purification |

Research Findings and Notes

The use of alkali metal alkoxides as catalysts in alcoholic solvents is a robust method for synthesizing 4-hydroxypyrimidines, which are key intermediates for chlorination.

The chlorination step with POCl3 is well-established and produces high-purity 4-chloropyrimidines with minimal side reactions.

Reaction optimization, including temperature control and reagent addition rates, significantly improves yield and selectivity.

Alternative bases and solvents can be employed to tailor reaction conditions to specific laboratory or industrial setups, balancing cost, safety, and environmental impact.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Chlorination | NCS, DMF, 0°C, 2 hr | 55% | |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C, 12 hr | ~60%* | |

| *Estimated from analogous reactions. |

Advanced: How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

- X-ray Diffraction (XRD) : Single-crystal XRD confirms bond lengths, angles, and substituent conformations (e.g., axial vs. equatorial positions of the methoxyphenyl group) .

- Software Refinement : Use SHELXL for structure refinement, leveraging Hirshfeld surface analysis to validate hydrogen bonding (e.g., C–H···S interactions) and π-stacking distances (~3.5 Å for aromatic rings) .

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value (Example) | Reference |

|---|---|---|

| Centroid–Centroid Distance | 3.529 Å (π-π interactions) | |

| R Factor | 0.054–0.055 |

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electrophilic sites (e.g., C4-Cl bond polarization) .

- Transition State Analysis : Calculate activation energies for SNAr reactions with amines or thiols to prioritize synthetic routes .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy singlet at ~3.8 ppm, pyrimidine protons at 8.5–9.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peak at m/z 265.05 for C₁₁H₁₀ClN₂O⁺) .

Advanced: How can researchers resolve contradictions in reported biological activities of derivatives?

Methodological Answer:

- Dose-Response Reproducibility : Test compounds across multiple assays (e.g., enzyme inhibition vs. cell viability) to isolate structure-activity relationships (SAR) .

- Crystallographic SAR : Compare ligand-protein co-crystal structures (e.g., kinase binding pockets) to explain potency variations in analogs .

Advanced: What strategies optimize regioselectivity in functionalizing this compound?

Methodological Answer:

- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate specific pyrimidine positions before electrophilic quenching .

- Protecting Groups : Temporarily mask the methoxy group with TBSCl (tert-butyldimethylsilyl chloride) to prevent unwanted side reactions during halogenation .

Basic: How is hydrogen bonding analyzed in this compound crystals?

Methodological Answer:

- Graph Set Analysis : Classify hydrogen bonds (e.g., C–H···O/N) using Etter’s notation to identify supramolecular motifs (e.g., chains or rings) .

- Hirshfeld Surfaces : Quantify interaction contributions (e.g., 15% H···Cl contacts in halogenated analogs) .

Advanced: What in silico tools predict the pharmacokinetic properties of this compound analogs?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (~2.8), BBB permeability, and CYP450 inhibition risks .

- Molecular Dynamics (MD) : Simulate membrane permeation (e.g., POPC lipid bilayers) to assess bioavailability .

Basic: What are the industrial research applications of this compound?

Methodological Answer:

- Pharmaceutical Intermediates : Serve as a scaffold for kinase inhibitors (e.g., JAK/STAT pathway modulators) .

- Agrochemical Development : Optimize herbicidal activity via sulfonation or trifluoromethylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.